1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine
Description
Properties
Molecular Formula |
C10H13F2NO2 |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine |
InChI |
InChI=1S/C10H13F2NO2/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12/h2-4,10H,5-6,13H2,1H3 |
InChI Key |
ZTJLXUVUKFXZRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phenolic Precursors
The difluoroethoxy group is introduced via nucleophilic substitution on a phenolic intermediate. For example, 4-hydroxy-3-methoxybenzonitrile is reacted with 1-bromo-2,2-difluoroethane in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures (60–100°C). DMF enhances nucleophilicity, improving reaction efficiency.
Reaction Conditions
| Reactant | Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-Hydroxy-3-methoxybenzonitrile | 1-Bromo-2,2-difluoroethane | K₂CO₃ | DMF | 80°C, 12 h | 75% |
Nitrile Reduction to Primary Amine
The resulting 4-(2,2-difluoroethoxy)-3-methoxybenzonitrile is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or ammonia borane (NH₃·BH₃) with a palladium catalyst.
Reduction Methods Comparison
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (10 wt%) | Ethanol | 25°C, 6 h | 82% |
| Ammonia Borane Reduction | PdNPore | Methanol | 50°C, 12 h | 78% |
Reductive Amination of Aldehyde Intermediates
Aldehyde Synthesis
4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde is synthesized via alkylation of 4-hydroxy-3-methoxybenzaldehyde with 2,2-difluoroethyl bromide. The aldehyde is protected as an acetal during alkylation to prevent side reactions.
Reductive Amination
The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids isolation of reactive intermediates.
Conditions
| Aldehyde | Amine Source | Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde | NH₄OAc | NaBH₃CN | MeOH | 25°C, 4 h | 68% |
Protective Group Strategies
Boc Protection of Amine
To prevent interference during alkylation, the amine group in 4-hydroxy-3-methoxybenzylamine is protected as a tert-butoxycarbonyl (Boc) derivative. After alkylation with 2,2-difluoroethyl bromide, the Boc group is removed with trifluoroacetic acid (TFA).
Stepwise Yields
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Boc Protection | (Boc)₂O, DMAP | CH₂Cl₂, 25°C | 95% |
| Alkylation | 2,2-Difluoroethyl bromide | DMF, K₂CO₃, 80°C | 70% |
| Deprotection | TFA | CH₂Cl₂, 0°C→25°C | 90% |
Alternative Routes via Coupling Reactions
Suzuki-Miyaura Coupling
A boronate ester intermediate is coupled with a halogenated aryl fragment containing pre-installed methoxy and difluoroethoxy groups. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling.
Example
| Boronate Ester | Halide | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 3-Methoxy-4-(2,2-difluoroethoxy)phenylboronic acid | 4-Bromobenzylphthalimide | Pd(PPh₃)₄ | THF/H₂O | 65% |
Post-Coupling Reduction
The coupled product (e.g., benzylphthalimide) is hydrolyzed to the primary amine using hydrazine or HCl.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Nitrile Reduction | High purity; scalable | Requires handling of cyanides | 75–82% |
| Reductive Amination | Mild conditions; fewer steps | Lower yields for bulky aldehydes | 60–68% |
| Protective Group Strategy | Prevents side reactions | Additional deprotection step | 70–90% |
| Coupling Reactions | Modular; versatile substituents | Complex catalyst optimization | 60–65% |
Challenges and Optimization
-
Regioselectivity : Competing O- vs. N-alkylation necessitates protective groups or careful base selection.
-
Fluorinated Reagents : 2,2-Difluoroethyl bromide is moisture-sensitive; reactions require anhydrous conditions.
-
Reduction Specificity : Over-reduction of nitriles to secondary amines is mitigated by using ammonia borane instead of LiAlH₄.
Industrial-Scale Considerations
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes acylation with acyl chlorides or anhydrides to form stable amides. For example:
Reaction:
Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or pyridine
-
Temperature: 0–25°C
Key Data:
| Acylating Agent | Product Yield | Characterization (NMR/LC-MS) |
|---|---|---|
| Acetyl chloride | 85% | |
| Benzoyl chloride | 78% | LC-MS: |
Sulfonylation Reactions
The amine reacts with sulfonyl chlorides to form sulfonamides, a key modification for enhancing metabolic stability.
Example Reaction:
Protocol:
-
Solvent: Pyridine or DCM
-
Reaction Time: 4–6 hours at 25°C
Reported Outcomes:
| Sulfonyl Chloride | Yield | Application |
|---|---|---|
| 3-Chlorobenzenesulfonyl | 65% | Pharmacological screening |
| 4-Toluenesulfonyl | 72% | Solubility enhancement |
Reductive Alkylation
The amine participates in reductive alkylation with aldehydes/ketones in the presence of reducing agents like sodium triacetoxyborohydride (STAB).
Case Study:
Reaction with formaldehyde under STAB-mediated conditions yields N-methyl derivatives :
Optimized Parameters:
Condensation Reactions
The amine forms Schiff bases with carbonyl compounds. For instance:
Reaction with 4-nitrobenzaldehyde:
Conditions:
-
Solvent: Ethanol
-
Catalyst: Molecular sieves (3Å)
-
Yield: 76%
Applications:
-
Intermediate for asymmetric catalysis
-
Precursor to heterocyclic scaffolds
Oxidation Reactions
Controlled oxidation of the amine group can yield nitro or hydroxylamine derivatives.
Experimental Data:
| Oxidizing Agent | Product | Yield | Notes |
|---|---|---|---|
| HO | Hydroxylamine | 45% | Unstable under acidic pH |
| KMnO | Nitro Compound | 32% | Requires inert atmosphere |
Pd-Catalyzed Cross-Coupling
The aromatic ring’s electron-rich nature allows for Suzuki-Miyaura coupling with aryl boronic acids.
Example:
Conditions:
Ring-Opening Reactions
The difluoroethoxy group participates in nucleophilic substitutions.
Reaction with Piperazine:
Key Observations:
Enzymatic Modifications
In vitro studies suggest potential interactions with monoamine oxidases (MAOs), though quantitative binding data remain under investigation.
Scientific Research Applications
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
The methoxy group at the 3-position in the target compound enhances electron-donating properties, which may influence binding interactions in biological systems compared to non-methoxy analogues .
Lipophilicity: Fluorine substituents (e.g., in 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine) generally increase lipophilicity (logP), improving membrane permeability.
Stereochemical Considerations :
- The (R)-enantiomer of 1-(4-Fluoro-3-methoxyphenyl)ethanamine highlights the role of chirality in pharmacological activity, a factor absent in the achiral target compound .
Biological Activity
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a methanamine core with a difluoroethoxy group and a methoxy-substituted phenyl ring. The presence of these functional groups influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit certain enzymes involved in inflammatory pathways and cellular proliferation. For instance, it may affect pathways such as:
- Prostaglandin E2 Synthesis : Inhibition of this pathway can reduce inflammation.
- Nuclear Factor κB (NF-κB) Activity : NF-κB is a critical regulator of immune response and cell survival.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
Case Study 1: Cytotoxic Effects on Melanoma Cells
A study investigated the effects of a related triazole derivative on human melanoma cells. The results indicated a selective cytotoxic effect with a 4.9-fold increase in toxicity towards cancer cells compared to normal cells. The mechanism involved cell cycle arrest at the S phase and decreased melanin production, suggesting potential therapeutic applications in melanoma treatment .
Case Study 2: Antiproliferative Activity
In another study focusing on hybrid compounds similar to this compound, antiproliferative activity was assessed across multiple cancer cell lines. The most active derivatives showed IC50 values below 5 μM, indicating potent anticancer properties. This highlights the potential for further development of these compounds as therapeutic agents .
Comparative Data Table
The following table summarizes the biological activity data of this compound compared to related compounds:
| Compound Name | Activity Type | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| This compound | Anticancer | TBD | Various Cancer Lines |
| Hybrid Compound A | Anticancer | <5 | DU145 (Prostate) |
| Hybrid Compound B | Antimicrobial | TBD | Various Bacterial Strains |
Future Directions
Further research is warranted to elucidate the full range of biological activities associated with this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To explore the specific pathways affected by this compound.
- Structural Modifications : Investigating how changes in structure may enhance biological activity or selectivity.
Q & A
Q. Basic
- HPLC-UV/ELS : To quantify impurities (>95% purity threshold).
- TGA/DSC : Evaluate thermal stability; fluorinated compounds often degrade above 200°C.
- Moisture sensitivity : Store under inert atmosphere (N) at −20°C, as primary amines are prone to oxidation .
How can metabolic pathways of this compound be predicted or validated?
Q. Advanced
- In vitro assays : Use human liver microsomes (HLMs) to identify phase I metabolites (e.g., O-demethylation of the methoxy group).
- LC-HRMS : Detect metabolites like hydroxylated or defluorinated derivatives. For instance, analogous compounds produce metabolites such as 4-hydroxy-6-(11-hydroxyheptadecyl)-pyran-2-one via oxidative pathways .
- Computational tools : Software like Meteor (Lhasa Ltd.) predicts plausible metabolic sites based on substituent reactivity.
What methodologies are used to analyze fluorinated by-products during synthesis?
Q. Advanced
- NMR : Directly tracks fluorinated intermediates (e.g., unreacted 2,2-difluoroethyl bromide).
- GC-MS with fluorine-specific detectors : Identifies volatile fluorinated impurities.
- X-ray crystallography : Resolves stereochemical ambiguities in fluorinated intermediates, as seen in studies of 4'-(2,4-difluorophenoxy)acetophenone derivatives .
What are the regulatory considerations for in vivo testing of this compound?
Q. Basic
- Ethical approval : Required for animal studies; ensure compliance with institutional guidelines (e.g., OECD 423).
- FDA restrictions : Compounds synthesized for research (e.g., via non-GMP routes) are not approved for human use. BenchChem explicitly prohibits in vivo applications of similar fluorinated amines .
How can solvent effects influence the reactivity of the methanamine group?
Q. Advanced
- Polar protic solvents (e.g., MeOH) : Stabilize charged intermediates during reductive amination but may protonate the amine, reducing nucleophilicity.
- Non-polar solvents (e.g., toluene) : Favor Schiff base formation (e.g., N-(3-methoxybenzylidene) derivatives) by removing water via azeotropic distillation .
What strategies mitigate degradation during long-term storage?
Q. Advanced
- Lyophilization : Convert hydrochloride salts to stable free bases.
- Add antioxidants : BHT (butylated hydroxytoluene) at 0.1% w/w prevents amine oxidation.
- Monitor via stability-indicating assays : Track degradation products (e.g., quinone formation) using UPLC-MS/MS .
How can computational modeling aid in designing derivatives with enhanced bioactivity?
Q. Advanced
- Docking studies : Target enzymes (e.g., monoamine oxidases) using the methanamine moiety as a pharmacophore.
- QSAR models : Correlate substituent electronic effects (e.g., fluorine’s Hammett σ values) with activity.
- MD simulations : Predict binding stability of difluoroethoxy groups in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
